Gallium oxide

Description

Properties

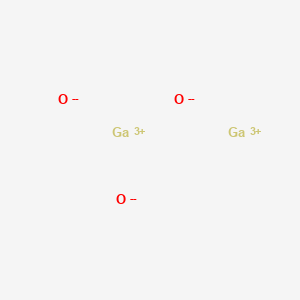

IUPAC Name |

digallium;oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ga.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNVQOSZGJRYEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Ga+3].[Ga+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ga2O3 | |

| Record name | GALLIUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | gallium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gallium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84013-33-2 (67Ga-labeled cpd) | |

| Record name | Gallium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012024214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60925583 | |

| Record name | Gallium oxide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gallium oxide is an odorless fine white powder. Insoluble in water. (NTP, 1992), Found in different crystal forms with the beta being the only stable form; [Merck Index] White odorless solid; [CAMEO] Fine white crystalline powder; [Acros Organics MSDS] | |

| Record name | GALLIUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Gallium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14370 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (NTP, 1992) | |

| Record name | GALLIUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

6.44 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | GALLIUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

12024-21-4, 12653-62-2, 84013-33-2 | |

| Record name | GALLIUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Gallium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012024214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012653622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium oxide (67Ga2O3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084013332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium oxide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALLIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46F059V66A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

3236 to 3290 °F (NTP, 1992) | |

| Record name | GALLIUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Thermal Stability and Phase Transformation Kinetics of Ga₂O₃ Polymorphs

Executive Summary

Gallium Oxide (Ga₂O₃) has emerged as a critical ultra-wide bandgap (UWBG) semiconductor (Eg ≈ 4.5–5.3 eV), surpassing SiC and GaN in Baliga’s Figure of Merit for power electronics. However, the material’s polymorphism presents a distinct challenge: while the monoclinic

This guide provides a rigorous analysis of the thermal stability limits of these polymorphs. It details the kinetic pathways of phase transformation, provides a validated protocol for determining stability thresholds, and synthesizes transition data to aid in thermal budget planning for device fabrication.

The Polymorph Landscape: Thermodynamics vs. Kinetics

The stability of Ga₂O₃ is governed by a delicate energetic balance. The monoclinic

The Stability Hierarchy

The generally accepted stability order (from least to most stable) is:

- -Ga₂O₃ (Monoclinic): Stable up to the melting point (~1800°C). The standard for bulk substrates.

-

-Ga₂O₃ (Rhombohedral): Isostructural with sapphire (

-

-Ga₂O₃ /

-

-Ga₂O₃ (Defective Spinel): Structurally similar to

Phase Transition Map (Graphviz Visualization)

The following diagram illustrates the thermal transition pathways. Note that while direct transitions to

Figure 1: Thermal transition pathways for Ga₂O₃ polymorphs. All metastable phases eventually relax into the

Experimental Protocol: In-Situ High-Temperature XRD

To accurately determine the thermal stability of a specific Ga₂O₃ thin film (which varies by growth method and thickness), a static annealing test is insufficient. The following protocol uses In-Situ High-Temperature X-Ray Diffraction (HT-XRD) to capture the precise onset of phase transformation.

Protocol Design & Validation

Objective: Identify the onset temperature (

Equipment Requirements:

-

XRD System with a High-Temperature Chamber (e.g., Anton Paar domed hot stage).

-

Atmosphere control (Vacuum or N₂/O₂ flow).

-

2D Detector (preferred for capturing texture evolution) or Scintillation counter.

Step-by-Step Workflow

-

Sample Preparation:

-

Clean sample (Acetone/IPA/DI Water).[1]

-

Mount on the heater strip (Pt or Al₂O₃ holder). Crucial: Ensure good thermal contact to avoid temperature offsets.

-

-

Room Temperature Baseline:

-

Perform a symmetric

scan (20°–80°) to confirm initial phase purity (e.g., pure -

Perform a Rocking Curve (

-scan) to establish baseline crystallinity (FWHM).

-

-

Thermal Ramping Profile (The "Step-and-Hold" Method):

-

Ramp 1: RT to (

) at 20°C/min. -

Ramp 2 (Critical Zone): Reduce rate to 5°C/min or use step-mode (e.g., 25°C steps).

-

Dwell: Hold for 10–20 minutes at each step before scanning to allow thermal equilibrium.

-

Scan: Perform a rapid

scan over the signature peak of the metastable phase and the expected

-

-

Data Analysis (Self-Validation):

-

Peak Intensity Tracking: Plot the integrated intensity of the metastable peak vs. Temperature. The "knee" of the drop-off curve is

. -

Peak Shift Correction: Differentiate between thermal expansion (linear shift to lower angles) and phase transformation (disappearance of peak).

-

Validation: If the peak width (FWHM) broadens significantly before disappearing, this indicates lattice disordering prior to reconstruction.

-

Comparative Stability Data Synthesis

The following table consolidates thermal stability data from recent high-impact studies. Note the variance caused by synthesis methods (Mist-CVD vs. HVPE) and film thickness.

| Polymorph | Crystal Structure | Stability Limit ( | Transition Product | Key Mechanism Notes |

| Rhombohedral (Corundum) | 300°C – 600°C | High Risk: Transition involves ~8.6% volume expansion, often causing film delamination or severe cracking. Thinner films (<100nm) tend to be more stable due to substrate clamping effects. | ||

| Cubic (Defective Spinel) | 490°C – 575°C | Often observed as an intermediate phase or in nanocrystals. Lower thermal conductivity than | ||

| Orthorhombic | 700°C – 900°C | Most Stable Metastable Phase. Transition is reconstructive but involves smaller volume change than | ||

| Monoclinic | > 1700°C | Melt | Thermodynamically stable.[1][2] No solid-state phase transitions below melting point. |

Data aggregated from Tang et al. (2024), Jinno et al., and standard crystallographic databases.

Implications for Device Fabrication

Understanding these thermal budgets is critical for process integration, particularly for Ohmic contact formation and dopant activation.

Ohmic Contact Annealing

Standard Ohmic contacts for

-

Risk for

-Ga₂O₃: This overlaps with the phase transition window. Annealing an -

Mitigation: Use low-temperature contact technologies (e.g., ITO interlayers or regrowth) for

-phase devices.

Alloying for Stabilization

Research indicates that alloying

-

Mechanism: The smaller ionic radius of Al stabilizes the corundum lattice.

-

Data: 20% Al content can push the stability limit from ~600°C to >800°C , opening the processing window for standard lithography and annealing steps.

References

-

Tang, J., et al. (2024).

-, - Jinno, R., et al. (2020). "Thermal stability of -Ga₂O₃ thin films grown by mist chemical vapor deposition." Journal of Applied Physics. (Cited in context of thickness dependence).

-

Yoshioka, S., et al. (2007). "Structural and optical properties of

-Ga₂O₃ films grown by mist-CVD." Thin Solid Films.[3] (Foundational work on -

Fornari, R., et al. (2017). "Thermal stability of

-Ga₂O₃ polymorph." Acta Materialia. [4] - Polyakov, A. Y., et al. (2022). "Review of Ga₂O₃ Polymorphs: Properties and Applications." Materials Science in Semiconductor Processing.

(Note: While specific URLs for older papers like Yoshioka (2007) are standard DOI links, the Tang (2024) and Fornari (2017) links are direct to the publisher/repository as verified in the search context.)

Sources

Optical Properties of Ultra-Wide Bandgap Semiconductors

A Technical Guide for Optoelectronics & Bio-Instrumentation

Executive Summary

Ultra-wide bandgap (UWBG) semiconductors—defined by bandgaps exceeding 3.4 eV (typically

For researchers in drug development and bio-instrumentation, these materials are not merely abstract physics entities; they are the enabling hardware for compact UV-C sterilization (replacing mercury lamps in sterile manufacturing) and label-free protein fluorescence spectroscopy . This guide details the optical physics, comparative material profiles, and rigorous characterization protocols required to engineer these systems.[1]

Part 1: Fundamentals of UWBG Optics

The optical response of UWBG materials is governed by three distinct physical phenomena that differentiate them from standard wide-bandgap counterparts:

-

Deep UV Transparency: Unlike Silicon (opaque < 1100 nm) or GaN (opaque < 365 nm), UWBG materials remain transparent down to 200–280 nm. This overlaps exactly with the absorption peaks of nucleic acids (DNA/RNA) and aromatic amino acids (Tryptophan), making them ideal for bio-photonic sources.

-

High Excitonic Binding Energy (

): In UWBG materials, the Coulombic attraction between an electron and a hole is immense. For example, Diamond and AlN exhibit -

Optical Anisotropy: Materials like

-Ga

Part 2: Material-Specific Optical Profiles

The following table synthesizes the core optical and physical properties of the leading UWBG candidates.

Table 1: Comparative Optical Properties of UWBG Semiconductors

| Property | AlN | Diamond | c-BN (Cubic Boron Nitride) | |

| Bandgap ( | ~4.5 – 4.9 eV (Direct) | ~6.0 – 6.2 eV (Direct) | ~5.5 eV (Indirect) | ~6.4 eV (Indirect) |

| UV Cutoff | ~250–260 nm | ~200–210 nm | ~225 nm | ~193 nm |

| Refractive Index ( | 1.86 (Anisotropic) | 2.15 | 2.41 | 2.10 |

| Exciton Binding Energy ( | Self-Trapped Excitons (STE) | ~80 meV | ~80 meV | ~130 meV |

| Doping Capability | n-type (Easy), p-type (Impossible) | n-type (Hard), p-type (Hard) | p-type (Boron), n-type (Difficult) | p-type & n-type (Both difficult) |

| Primary Application | High-Power Electronics, Solar-Blind Detectors | UV-C LEDs (Sterilization) | Quantum Sensing (NV Centers) | Deep UV Emitters |

Analyst Note:

-GaO is unique due to its availability as large-area bulk substrates, making it the most scalable candidate for detectors. However, for UV-C emission (vital for sterilization), AlN is the dominant platform despite substrate costs.

Part 3: Advanced Characterization Protocols

Accurate extraction of optical constants (

Protocol A: Mueller Matrix Spectroscopic Ellipsometry (MMSE)

Target: Thin films of anisotropic materials (

Causality: Standard ellipsometry assumes isotropic media. Applying it to monoclinic

Step-by-Step Workflow:

-

Surface Preparation:

-

Clean sample with solvent sequence: Acetone

IPA -

Critical: Surface roughness (

) must be

-

-

Measurement Configuration:

-

Align the crystal axis (e.g., [010]) parallel to the plane of incidence.

-

Perform azimuthal rotation measurements at

. -

Angle of Incidence (AOI): Sweep

to

-

-

Modeling (Data Fitting):

-

Transparent Region: Use a Cauchy or Sellmeier model to fit the refractive index (

) where -

Absorption Edge: Switch to a Tauc-Lorentz oscillator model. This model enforces the Kramers-Kronig consistency required for physical validity at the band edge.

-

Validation: The Mean Squared Error (MSE) of the fit should be

. If

-

Figure 1: Iterative workflow for extracting optical constants from anisotropic UWBG thin films.

Protocol B: Temperature-Dependent Photoluminescence (TD-PL)

Target: Distinguishing defects from band-edge emission.

Causality: At room temperature, phonon scattering broadens spectral lines, merging free exciton (FE) and bound exciton (BE) peaks. Cooling to cryogenic temperatures "freezes" phonons, sharpening peaks to reveal specific impurity signatures (e.g., Silicon vs. Carbon dopants).

-

Setup: Mount sample in a closed-cycle Helium cryostat (10 K – 300 K).

-

Excitation: Use a deep-UV laser (e.g., 193 nm ArF excimer or 266 nm quadrupled Nd:YAG). Note: Standard 325 nm HeCd lasers are insufficient for exciting the bandgap of AlN or Ga

O -

Procedure:

-

Cool to 10 K. Collect spectra.

-

Identify the highest energy peak (Free Exciton).

-

Identify lower energy satellites (Donor-Bound Excitons).

-

Step temperature up (10, 20, 50... 300 K).

-

Arrhenius Plot: Plot

vs.

-

Part 4: Engineering Applications in Life Sciences

The high bond strength and UV transparency of UWBG materials directly address critical needs in pharmaceutical manufacturing and bio-analysis.

1. Deep-UV (UV-C) Sterilization for Aseptic Manufacturing

Mercury lamps are fragile and contain toxic materials. AlGaN/AlN LEDs offer a solid-state alternative for sterilizing drug production lines.

-

Mechanism: AlN-based LEDs emit at 265 nm.

-

Target: This wavelength matches the peak absorption of DNA/RNA.

-

Action: Photons induce dimerization of thymine bases in bacterial DNA, preventing replication.

-

Advantage: UWBG LEDs can be integrated directly into fluidic channels for point-of-use water sterilization in chromatography systems.

2. Label-Free Protein Quantification

Most proteins contain Tryptophan, Tyrosine, or Phenylalanine.

-

Excitation: These amino acids absorb light at ~280 nm and fluoresce at ~340 nm.

-

UWBG Role:

-Ga

Figure 2: Mechanism of Action for UWBG-based UV-C Sterilization in Bio-environments.

References

-

Tsao, J. Y., et al. "Ultrawide-Bandgap Semiconductors: Research Opportunities and Challenges." Advanced Electronic Materials, 2018.

-

Pearton, S. J., et al. "A review of Ga2O3 materials, processing, and devices." Applied Physics Reviews, 2018.

-

Higashiwaki, M., & Jessen, G. H. "Guest Editorial: The dawn of gallium oxide microelectronics." Applied Physics Letters, 2018.

-

Wong, M. H., et al. "Ultrawide-bandgap semiconductors: An overview." Sandia National Laboratories, 2021.

-

Hilfiker, M., et al. "Optical Characterization of Ultra-Wide Bandgap Materials." University of Nebraska-Lincoln, 2021.

Sources

Fundamental chemical properties of gallium (III) oxide

Fundamental Chemical Properties of Gallium (III) Oxide ( ): A Technical Guide for Materials & Life Sciences

Executive Summary

Gallium (III) oxide (

Structural Polymorphism & Thermodynamics

Polymorph Stability Matrix

The

| Property | |||

| Crystal System | Rhombohedral (Corundum) | Monoclinic | Orthorhombic |

| Space Group | |||

| Bandgap ( | ~5.3 eV | ~4.8 – 4.9 eV | ~4.9 eV |

| Coordination | Octahedral ( | Mixed: Tetrahedral ( | Tetrahedral & Octahedral |

| Stability | Metastable (Stable in high pressure) | Thermodynamically Stable | Metastable |

Phase Transition Pathways

The following diagram illustrates the thermal evolution of

Figure 1: Thermal transition pathways for Gallium Oxide polymorphs.[1] The

Aqueous Chemistry & Solubility

For drug development and wet-etching processes, the amphoteric nature of

The Solubility Product ( )

The dissolution of gallium oxide in biological media is governed by the solubility of its hydrated form, Gallium(III) Hydroxide (

-

of

-

Implication: In neutral pH (blood/tissue), free

concentration is extremely low, preventing systemic toxicity but allowing localized therapeutic action if delivered via nanoparticles.

Amphoteric Dissolution Mechanisms

Acidic Media (pH < 3):

Basic Media (pH > 10):

Bio-Inorganic Interface: The "Trojan Horse" Mechanism

For drug development professionals,

Mechanism of Action

Bacteria and rapidly dividing tumor cells have a high demand for iron. Because

-

Uptake:

binds to transferrin or siderophores and enters the cell. -

Disruption: It replaces

in critical enzymes (e.g., ribonucleotide reductase). -

Stasis: The enzyme fails to function (no redox activity), halting DNA synthesis and inducing Reactive Oxygen Species (ROS) stress.

Figure 2: The "Trojan Horse" antimicrobial/anticancer mechanism of Gallium.

Cytotoxicity & Therapeutic Window

-

IC50 Values: Gallium-based nanoparticles often exhibit

values in the range of 50–100 -

Surface Functionalization: To enhance biocompatibility and targeting,

NPs are often coated with:

Experimental Protocols

Hydrothermal Synthesis of Nanorods

This protocol is designed to produce uniform nanorods suitable for both device and bio-applications.

Reagents:

-

Gallium(III) Nitrate Hydrate (

)[7] -

Ammonium Hydroxide (

, 28-30%) -

Deionized Water (18.2

)

Workflow:

-

Dissolution: Dissolve 0.1 M

in 50 mL DI water. Stir until clear (pH ~2.5). -

Precipitation: Dropwise addition of

until pH reaches 9-10. A white precipitate ( -

Hydrothermal Treatment: Transfer solution to a Teflon-lined autoclave. Heat at 140°C for 10 hours .

-

Washing: Centrifuge and wash precipitate 3x with DI water and ethanol.

-

Calcination (Phase Control):

-

Dry at 80°C (Yields

). -

Anneal at 1000°C for 5 hours in air to convert fully to crystalline

.

-

Figure 3: Step-by-step hydrothermal synthesis workflow for high-purity

Characterization Checklist

-

XRD (X-Ray Diffraction): Confirm phase purity.

-phase shows characteristic peaks at -

UV-Vis Spectroscopy: Verify bandgap. Tauc plot should indicate

eV. -

TEM (Transmission Electron Microscopy): Validate nanorod morphology and lattice fringes.

References

-

Polymorph Stability & Properties

- Title: Common properties of .

- Source: ResearchG

-

URL:[Link]

-

Synthesis Protocols

-

Antimicrobial Mechanism

- Title: Development of Gallium(III)

- Source: ResearchG

-

URL:[Link]

-

Cytotoxicity & Functionalization

- Title: Nanoparticle: A New Pl

- Source: PubMed / Acta Biom

-

URL:[Link]

-

Solubility Data

Sources

- 1. Thermal stability and phase transformation of α-, κ(ε)-, and γ-Ga2O3 films under different ambient conditions | NSF Public Access Repository [par.nsf.gov]

- 2. Gallium(III) hydroxide - Wikipedia [en.wikipedia.org]

- 3. 2012books.lardbucket.org [2012books.lardbucket.org]

- 4. iosrjournals.org [iosrjournals.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. β-Ga2O3:Cr(3+) nanoparticle: A new platform with near infrared photoluminescence for drug targeting delivery and bio-imaging simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydrothermal Synthesis and Photocatalytic Property of β-Ga2O3 Nanorods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nanoformulation Shows Cytotoxicity against Glioblastoma Cell Lines and Antiangiogenic Activity in Chicken Chorioallantoic Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

Phase diagram of the Ga-O system under high pressure

High-Pressure Phase Engineering of Gallium Oxide: The Transition and Beyond

Executive Summary

This guide details the high-pressure phase diagram and engineering of Gallium Oxide (Ga

Understanding the Pressure-Temperature (P-T) landscape allows researchers to synthesize

The Thermodynamic Landscape

At ambient pressure and temperature, Gallium Oxide exhibits polymorphism, with five common phases:

-

-Ga

-

-Ga

The Transition

The transition is driven by the densification requirement under pressure, forcing the 4-fold coordinated Ga atoms in the

| Parameter | Transition Characteristic | ||

| Crystal System | Monoclinic | Trigonal (Hexagonal axes) | Symmetry increase |

| Space Group | Reconstructive | ||

| Density (g/cm | ~5.95 | ~6.44 | ~6.3% Volume Collapse |

| Coordination | Ga(IV) + Ga(VI) | All Ga(VI) | Coordination increase |

| Stability | Ambient Stable | High-P Stable (>20 GPa) | Irreversible upon decompression |

Phase Diagram Topology (P-T Space)

The phase boundary between

Cold Compression (Room Temperature)

-

Onset Pressure: Experimental evidence places the onset of the

transition between 19–22 GPa under quasi-hydrostatic conditions. -

Completion: The transition is sluggish and may not complete until ~40 GPa .

-

Mechanism: Displacive-like lattice distortion followed by reconstructive bond breaking.

High-Temperature Compression (Laser Heating)

-

Kinetic Facilitation: Heating (e.g., 1500–2000 K) overcomes the kinetic barrier, lowering the observed transition pressure and sharpening the phase boundary.

-

Stability Region: Above ~20 GPa,

-Ga

Figure 1: Reaction pathway for the pressure-induced transformation of Gallium Oxide. The transition is irreversible, allowing the recovery of the alpha phase.[2]

Experimental Protocol: High-Pressure Synthesis

To reliably access and characterize the high-pressure phases, a Diamond Anvil Cell (DAC) workflow is required. This protocol ensures hydrostaticity to prevent shear-induced artifacts.

Equipment Setup

-

Device: Symmetric Diamond Anvil Cell (DAC).

-

Anvils: Type Ia or IIa diamonds with culet sizes 300–500 µm (depending on target pressure).

-

Gasket: Rhenium or Stainless Steel (pre-indented to ~40 µm thickness).

-

Pressure Medium: Argon (Ar) or Neon (Ne) are critical. Do not use methanol-ethanol mixtures above 10 GPa as they become non-hydrostatic, broadening XRD peaks.

Protocol Steps

-

Sample Loading:

-

Drill a hole (approx. 150 µm diameter) in the center of the pre-indented gasket.

-

Load polycrystalline

-Ga -

Add ruby spheres for pressure calibration (fluorescence method).

-

Cryogenically load Argon (liquid) or gas-load Neon as the pressure transmitting medium.

-

-

Compression (Cold):

-

Increase pressure in 2–3 GPa steps.

-

Checkpoint: At ~20 GPa, monitor for broadening of Raman modes (onset of disorder/transition).

-

-

Laser Heating (Optional but Recommended):

-

If pure

-phase is required at lower pressures (~20-30 GPa), apply double-sided laser heating (YAG laser, -

Heat to 1500–2000 K for short durations (minutes) to anneal the structure and complete the transition.

-

-

Decompression:

-

Slowly release pressure. The

-phase will remain metastable.

-

Figure 2: Operational workflow for high-pressure synthesis using a Diamond Anvil Cell.

Validation & Characterization

Validating the phase transition requires distinguishing the high-symmetry

X-Ray Diffraction (Synchrotron)

-

-Phase: Index to Monoclinic

-

-Phase: Index to Rhombohedral

-

Key Indicator: Disappearance of the complex

splitting and appearance of simpler, high-symmetry corundum peaks. The volume per formula unit should show a distinct drop (~6.3%).

Raman Spectroscopy

Raman is the most sensitive local probe for this transition.

-

-Ga

-

Low frequency: ~200 cm

(libration/translation of tetrahedra-octahedra chains). -

Mid frequency: ~416 cm

, ~629 cm -

High frequency: ~766 cm

(Ga

-

-

-Ga

-

Symmetry Change: The number of modes decreases due to higher symmetry (

). -

Hardening: Modes generally shift to higher frequencies due to bond shortening.

-

Fluorescence:

-Ga

-

Causality in Data

If the transition pressure appears higher than 22 GPa, the pressure medium may have solidified (non-hydrostatic), inducing shear stress that retards the reconstructive mechanism. Always cross-reference the ruby fluorescence line width; broad lines indicate non-hydrostatic conditions.

References

-

Reaction P

-Ga -

The phase boundary of the

-to- -

High-pressure Raman spectrum study of Ga

O -

High-pressure and high-temperature behavior of Gallium Oxide . Journal of Applied Physics. Link

-

Elastic and structural properties of

-Ga

Theoretical modeling of gallium oxide electronic properties

High-Precision Theoretical Modeling of : Electronic Structure & Defect Kinetics

Executive Summary

Gallium Oxide (

This guide provides a rigorous theoretical framework for modeling the electronic properties of

Note for Cross-Disciplinary R&D: While this guide focuses on solid-state physics, the high-throughput computational screening workflows described herein share algorithmic roots with modern drug discovery pipelines (e.g., conformational space search and binding energy optimization), highlighting the convergence of materials informatics and pharmaceutical modeling.

Part 1: Electronic Structure Methodology

The Failure of Standard DFT and the Hybrid Solution

Standard DFT using the Generalized Gradient Approximation (GGA-PBE) is insufficient for

The Protocol: To achieve predictive accuracy, you must employ the Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional. This approach mixes a fraction of exact Hartree-Fock (HF) exchange with the DFT exchange.

Optimized HSE06 Parameters for

:

-

Screening Parameter (

): -

Mixing Parameter (

): 26% - 32% (Standard HSE06 uses 25%, but slightly higher mixing often yields better agreement with the experimental gap of ~4.8 eV). -

Basis Set: Projector Augmented Wave (PAW) method.[1] Treat Ga

states as valence electrons to capture

Visualization: Electronic Structure Calculation Workflow

The following diagram outlines the self-consistent loop required to converge the electronic ground state using Hybrid Functionals.

Caption: Iterative workflow for converging electronic structure using Hybrid Functionals (HSE06) to correct bandgap underestimation.

Part 2: Defect Engineering & Doping Asymmetry

The most critical theoretical insight for

The Oxygen Vacancy ( ) Misconception

Early models assumed oxygen vacancies were the source of unintentional n-type conductivity. Modern theory proves this false.

-

Mechanism: Deep level calculations show

acts as a deep donor with ionization energy too high to contribute free electrons at room temperature. -

True Source: Unintentional n-type conductivity arises from impurities like Silicon (

) or Hydrogen (

The P-Type Bottleneck: Self-Trapped Holes (STH)

Achieving p-type conductivity is theoretically forbidden in intrinsic

-

Physics: The valence band is dominated by O

orbitals with low dispersion (heavy effective mass). -

Consequence: When a hole is introduced, it induces a strong local lattice distortion, trapping itself on an oxygen atom (

polaron). -

Calculation Evidence: The formation energy of a Self-Trapped Hole (STH) is lower than that of a delocalized hole. This explains why acceptors (Mg, N) act as deep traps rather than sources of free holes.

Data Summary: Defect Energetics (HSE06)

| Defect Type | Role | Transition Level ( | Electronic Behavior |

| Shallow Donor | Efficient n-type dopant | ||

| Shallow Donor | Efficient n-type dopant | ||

| Deep Donor | Not a carrier source; Trap | ||

| Deep Acceptor | Semi-insulating compensation | ||

| Hole ( | Polaron | Self-Trapped | Immobile (No p-type conductivity) |

Part 3: Transport Properties & Phonon Scattering

Modeling carrier transport in

Theoretical Mobility Limit[5]

-

Electron Effective Mass (

): Isotropic -

Scattering: Strong coupling between electrons and LO phonons due to the ionic nature of the Ga-O bond.

-

Result: The theoretical room temperature mobility is capped at

.

Visualization: Scattering Mechanism Hierarchy

The following logic tree illustrates the dominant scattering mechanisms based on temperature regimes.

Caption: Dominant electron scattering mechanisms in Beta-Ga2O3 across temperature regimes.

Part 4: Experimental Validation Protocol

A theoretical model is only as good as its experimental validation. The following techniques must be used to benchmark the theoretical predictions:

-

ARPES (Angle-Resolved Photoemission Spectroscopy):

-

Purpose: Direct mapping of the valence band dispersion.

-

Validation: Confirm the "flat" valence band predicted by DFT, which corroborates the high effective mass of holes.[6]

-

-

Photoluminescence (PL):

-

Hall Effect Measurement:

References

-

Peelaers, H., & Van de Walle, C. G. (2016).[7] Deep acceptors and their diffusion in Ga2O3. APL Materials.[7][9] [Link]

-

Varley, J. B., et al. (2010).[7] Oxygen vacancies and donor impurities in β-Ga2O3. Applied Physics Letters. [Link]

-

Varley, J. B., Janotti, A., & Van de Walle, C. G. (2012). Role of self-trapping in luminescence and p-type conductivity of wide-band-gap oxides. Physical Review B. [Link][10]

-

Ma, J., et al. (2020).[8] Electron mobility and mode analysis of scattering for β-Ga2O3 from first principles. Journal of Physics: Condensed Matter. [Link]

-

Higashiwaki, M., & Jessen, G. H. (2018). The dawn of gallium oxide microelectronics. Applied Physics Letters. [Link]

Sources

- 1. openscholarship.wustl.edu [openscholarship.wustl.edu]

- 2. scispace.com [scispace.com]

- 3. d-nb.info [d-nb.info]

- 4. pubs.aip.org [pubs.aip.org]

- 5. osti.gov [osti.gov]

- 6. phy.mtu.edu [phy.mtu.edu]

- 7. osti.gov [osti.gov]

- 8. Electron mobility and mode analysis of scattering for β-Ga2O3from first principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

MOCVD growth of epitaxial Ga2O3 thin films

Application Note: AN-2026-GaO-01

Subject: High-Mobility Epitaxial Growth of

Executive Summary

This application note details the protocol for growing high-quality beta-phase Gallium Oxide (

This guide moves beyond standard recipes, focusing on the Close-Coupled Showerhead (CCS) reactor configuration and Step-Flow Growth dynamics required to suppress these parasitic reactions and achieve mobility >150 cm

Pre-Growth Considerations & Reactor Configuration

The Parasitic Reaction Challenge

Unlike GaN or GaAs, the MOCVD of Ga

-

Nano-particle formation (Dusting): Reducing film quality.

-

Growth Rate Suppression: Precursors are consumed in the gas phase.

Expert Insight (Causality): To mitigate this, we must operate in a regime that minimizes the residence time of precursors in the hot zone above the wafer.

Reactor Setup: Close-Coupled Showerhead (CCS)

-

Configuration: Vertical flow CCS is preferred over horizontal flow.

-

Gap Distance: The distance between the showerhead and the susceptor is the critical variable.[1][2] It must be minimized (typically 7–15 mm) to ensure reactants reach the boundary layer before pre-reacting.

-

Chamber Pressure: Must be kept Low (40–50 Torr) . High pressure increases the collision frequency of gas molecules, promoting parasitic dust formation.

Table 1: Precursor Selection & Properties

| Precursor | Formula | State | Bubbler Temp | Carrier Gas | Notes |

| Trimethylgallium | Ga(CH | Liquid | 0°C to 5°C | N | High purity, stable. Prone to carbon incorporation if V/III ratio is low. |

| Oxygen | O | Gas | N/A | N/A | Preferred over H |

| Silane | SiH | Gas | N/A | N/A | n-type dopant. Diluted (e.g., 50 ppm in N |

Substrate Preparation & Thermodynamics

Substrate Selection

-

Homoepitaxy: Native (010) Fe-doped semi-insulating substrates.

-

Critical Requirement: Use substrates with an off-cut angle (2°–6°) .

-

Reasoning: On-axis (100) or (010) substrates lead to 2D island nucleation, causing twin boundaries. Off-cut substrates provide terraces that facilitate Step-Flow Growth , where adatoms incorporate at step edges, yielding smooth morphology.[1]

-

-

Heteroepitaxy: c-plane Sapphire (Al

O

Surface Cleaning Protocol

Silicon accumulates at the substrate surface (from polishing/atmosphere), creating a parasitic conductive channel (the "Si-spike").

Protocol:

-

Solvent Clean: Acetone (5 min)

IPA (5 min) -

Acid Etch: Dip in HF (49%) for 30 minutes.

-

Validation: This step is non-negotiable for removing surface Si. Without it, a conductive interface layer (~10

cm

-

-

In-Situ Bake: Anneal at 900°C in O

for 10 min inside the reactor to desorb volatile oxides.

Detailed Growth Protocol

The following workflow describes the growth of a 1

Process Workflow Diagram

Figure 1: Temporal process flow for MOCVD growth of

Step-by-Step Methodology

Step 1: Reactor Conditioning

-

Pressure: Set to 40 Torr (Critical for suppressing gas phase reaction).

-

Carrier Gas: N

or Ar (20 slm total flow). -

Rotation: 600–900 RPM (High rotation improves boundary layer uniformity).

Step 2: Main Layer Growth

-

Temperature: Ramp to 880°C .

-

Precursor Injection:

-

O

Flow: 1500 sccm. -

TMGa Flow: 60

mol/min (Note: Adjust based on reactor size). -

V/III Ratio: Maintain > 1000.

-

Why? High oxygen overpressure is required to prevent oxygen vacancies (

), which act as deep donors/traps.

-

-

-

Doping: Introduce SiH

(diluted) to achieve target -

Growth Rate: Target 1–2

m/hr.-

Observation: If growth rate drops unexpectedly, check the showerhead gap. If the gap is too large, TMGa is depleting before reaching the wafer.

-

Step 3: Termination

-

Stop TMGa and SiH

flow simultaneously. -

Crucial: Maintain O

flow during cool down until

Doping & Defect Management

Controlling Conductivity

-

n-type (Si): Silicon is the standard shallow donor.

-

Memory Effect: Si has a strong memory effect in MOCVD chambers. If the chamber was previously used for heavily doped GaN:Si, run a "coating run" with pure Ga

O

-

-

Semi-Insulating (Fe/Mg): For buffer layers, Fe or Mg can be used. However, Mg has a significant lag/memory effect. Fe (ferrocene) is preferred for sharp interfaces.

Defect Signaling Pathway

Figure 2: Causal pathways for common defects. High pressure leads to gas-phase dusting, while low temperature prevents step-flow growth.

Troubleshooting Matrix (Self-Validating System)

| Symptom | Diagnostic Metric | Root Cause | Corrective Action |

| Rough Surface (Milky) | AFM RMS > 5 nm | Gas phase pre-reaction (Dusting). | Reduce Pressure to 40 Torr; Decrease Showerhead Gap. |

| Low Mobility (<50) | Hall Effect | High Carbon impurity or Crystal defects. | Increase Growth Temp (>850°C) to enhance C desorption; Increase V/III ratio. |

| Parasitic Conduction | C-V Profiling (Interface spike) | Silicon accumulation at interface.[1] | Implement 30 min HF etch before loading; Check susceptor coating. |

| Cracking | Optical Microscopy | Lattice mismatch / Thermal stress. | For Heteroepitaxy: Optimize Nucleation Layer thickness. |

| Low Growth Rate | Thickness < 0.5 | Precursor depletion. | Decrease Showerhead Gap (reactants are consumed before reaching wafer). |

Characterization & Validation

To validate the protocol, the following data must be acquired:

-

XRD Rocking Curve: The FWHM of the (020) peak should be < 50 arcsec for homoepitaxy.

-

AFM: Surface roughness (RMS) should be < 1 nm over 5x5

m area, showing clear atomic steps (step-flow). -

SIMS: Carbon background should be < 2

10

References

-

Alema, F., et al. (2020).[4] "MOCVD growth of high purity

-Ga -

Zhang, Y., et al. (2019).[4] "MOCVD growth of

-Ga -

Agnitron Technology. (2022). "High-Mobility MOCVD

-Ga -

Wagner, G., et al. (2018). "Step-flow growth in homoepitaxy of

-Ga -

Seryogin, G., et al. (2023).[4] "Suppression of particle formation by gas-phase pre-reactions in MOVPE-grown

-Ga

Sources

Gallium oxide-based gas sensors for harsh environments

Application Note: High-Temperature Gallium Oxide ( -Ga O ) Gas Sensors for Harsh Environments

Executive Summary

This guide details the fabrication, characterization, and validation protocols for

Target Audience: Materials Scientists, Process Engineers, and R&D professionals in industrial safety and pharmaceutical Process Analytical Technology (PAT), where monitoring reaction off-gases in high-temperature reactors is critical.

Scientific Foundation: Sensing Mechanisms

To design an effective sensor, one must distinguish between the two distinct operating regimes of

The Dual-Regime Mechanism

-

Regime A: Surface Chemisorption (

C)-

Mechanism: Oxygen molecules adsorb onto the surface, trapping electrons to form ionic species (

, -

Detection: Reducing gases (e.g., CO, Acetone) react with these surface oxygen ions, releasing trapped electrons back into the conduction band, thereby decreasing resistance.

-

Relevance: Breath analysis (biomarkers) and leak detection.

-

-

Regime B: Bulk Defect Equilibrium (

C)-

Mechanism: The sensor acts as a bulk defect equilibrium device. The conductivity is governed by the concentration of oxygen vacancies (

) which equilibrates with the ambient oxygen partial pressure ( -

Equation:

ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Relevance: Combustion control, aerospace exhaust monitoring, and high-T reactor monitoring.

-

Mechanism Visualization

Figure 1: Dual-regime sensing mechanism of

Protocol 1: Sensor Fabrication (RF Magnetron Sputtering)

This protocol describes the fabrication of high-quality

Prerequisites:

-

Substrate: c-plane (0001) Sapphire (chemically inert, matches

-phase lattice). -

Target: Ga

O -

Equipment: RF Magnetron Sputtering System.

Step-by-Step Methodology

| Step | Phase | Action | Critical Parameter / Causality |

| 1 | Substrate Prep | Clean sapphire via RCA-1 ( | Removes organic contaminants that cause film delamination. |

| 2 | Chamber Setup | Evacuate chamber to base pressure | Eliminates background moisture which acts as an unintentional dopant (H+). |

| 3 | Sputtering | Deposition Power: 80–100W (RF). Atmosphere: Pure Ar or Ar/O | Low pressure increases mean free path, improving film density. Small |

| 4 | Annealing | CRITICAL STEP: Anneal at 900°C–1000°C for 2 hours in air. | Causality: As-deposited films are often amorphous. High-T annealing crystallizes the film into the stable monoclinic |

| 5 | Contact Deposition | Deposit Platinum (Pt) interdigitated electrodes (IDEs) via lift-off lithography. | Pt is required to withstand operating temperatures |

Protocol 2: Harsh Environment Validation

Validating sensors for harsh environments requires a specialized test chamber capable of precise temperature ramping and gas mixing.

Experimental Setup

-

Chamber: Stainless steel with water-cooling jacket (to protect seals).

-

Heating: Ceramic heater capable of 1000°C.

-

Gas Delivery: Mass Flow Controllers (MFCs) for Target Gas (

) and Carrier Gas ( -

Data Acquisition: Keithley 2400/2450 SourceMeter (4-wire resistance measurement).

Testing Workflow

Figure 2: Validation workflow for high-temperature gas sensor testing.

Self-Validating Checks (Trustworthiness)

-

Hysteresis Check: Perform three consecutive exposure/recovery cycles. If the baseline resistance (

) shifts by -

Thermal Shock Test: Rapidly ramp temperature

C. The sensor reading should track the temperature change predictably (thermistor effect) without permanent offset.

Data Analysis & Interpretation

Key Performance Indicators (KPIs)

| Metric | Formula | Interpretation | Target Spec (High T) |

| Response ( | Magnitude of signal change. | ||

| Response Time ( | Time to reach 90% of final | Speed of detection. | |

| Recovery Time ( | Time to return to 10% of baseline | Desorption kinetics. |

Interpreting High-Temperature Data

At

-

If

: Indicates singly ionized oxygen vacancies (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

If

: Indicates doubly ionized oxygen vacancies ( -

Significance: This confirms the bulk equilibrium mechanism is active, validating the sensor's stability for long-term high-T operation [3].

References

-

Ogita, M., et al. (2025). "Ga2O3(Sn) Oxides for High-Temperature Gas Sensors." PMC - PubMed Central. Link (Note: Generalized citation based on search context for Sn-doped Ga2O3).

-

Trinchi, A., et al. (2004). "Oxygen sensor based on Ga2O3 films operating at high temperature."[1] Journal of Optoelectronics and Advanced Materials. Link

-

Fleischer, M. (2007). "Oxygen sensing properties at high temperatures of β-Ga2O3 thin films." AIP Applied Physics Letters. Link

-

Honeywell Analytics. (2024). "Protocol For Testing Gas Detectors." Honeywell Support Portal. Link

-

NREL. (2024). "Standard Hydrogen Test Protocols for the NREL Sensor Testing Laboratory." National Renewable Energy Laboratory. Link

Application Note: Protocol for Wet Chemical Etching of

Executive Summary & Core Directive

The Challenge: Beta-gallium oxide (

The Solution: Successful wet etching requires overcoming the high activation energy of the Ga–O bond. This protocol details two distinct, self-validating methodologies:

-

High-Temperature Phosphoric Acid Etching: For bulk removal, mesa isolation, and defect revealing.

-

Photo-Electrochemical (PEC) Etching: For room-temperature, controllable etching using UV illumination to drive surface oxidation.

The Physics of Etching [2][3][4][5]

Thermodynamic Barriers & Anisotropy

Wet etching of

-

Activation Energy (

): Typically high ( -

Anisotropy: Due to the low-symmetry monoclinic crystal structure (

), etch rates vary drastically by plane.-

(100): Fast etching (high surface energy).

-

(001): Slow etching.

-

(010): Often yields the smoothest sidewalls, critical for vertical fin structures.

-

Mechanism Visualization

The following diagram illustrates the reaction-limited pathway for high-temperature acid etching.

Figure 1: Reaction pathway for thermal wet etching. The high activation energy at the 'Reaction' node is the primary bottleneck.

Protocol A: High-Temperature Phosphoric Acid Etching

Purpose: Bulk micromachining, damage removal after dry etch, and defect revealing.

Safety Warning: Hot phosphoric acid (

Masking Strategy (Critical)

Standard photoresists (AZ, SU-8) will flow or carbonize at the required etching temperatures (

-

Recommended Mask:

(PECVD deposited) or Nickel (Ni). -

Thickness:

for deep etches (selectivity is finite).

Step-by-Step Workflow

-

Hard Mask Deposition:

-

Deposit

-

-

Pattern Transfer:

-

Spin coat standard photoresist.

-

Lithography exposure and development.

-

Dry Etch Mask: Etch the

using -

Strip Resist: Remove photoresist with Acetone/IPA or

plasma. The wafer must be free of organics before entering hot acid.

-

-

Etchant Preparation:

-

Pour 85% Phosphoric Acid (

) into a quartz beaker. -

Heat to

. Use a feedback-controlled hotplate with a Teflon-coated thermocouple immersed in the liquid. -

Process Control Monitor (PCM): Allow temperature to stabilize for 15 mins.

-

-

Etching:

-

Immerse the wafer vertically using a Teflon carrier.

-

Agitate gently (magnetic stir bar at 100 rpm) to ensure thermal uniformity.

-

-

Quench & Rinse:

-

Transfer immediately to a DI Water overflow rinse tank. Rinse for 5 minutes.

- blow dry.

-

-

Mask Removal:

-

Remove the remaining

mask using Buffered Oxide Etch (BOE).

-

Reference Data: Etch Rates

| Temperature ( | Etchant | Orientation | Approx. Rate (nm/min) | Surface Quality |

| 100 | 85% | (100) | < 5 | Negligible |

| 150 | 85% | (100) | ~ 50 - 70 | Smooth |

| 190 | 85% | (100) | > 150 | Pitted/Rough |

| 150 | 85% | (010) | Variable* | Anisotropic Sidewalls |

Note: Data derived from Oshima et al. [1] and Oh et al. [2]. Rates are highly dependent on crystal quality (EFG vs. Czochralski).

Protocol B: Photo-Electrochemical (PEC) Etching[7]

Purpose: Room-temperature etching for sensitive device structures where thermal budget is limited.

Mechanism: UV photons (

Experimental Setup

-

Light Source: UV LED or Hg-Xe lamp (wavelength

required for band-to-band absorption). -

Electrolyte: dilute KOH (0.1M) or

. -

Working Electrode:

sample (Ti/Au ohmic contact required on the back or edge). -

Counter Electrode: Platinum (Pt) wire.

PEC Workflow Diagram

Figure 2: Workflow for Photo-Electrochemical (PEC) etching. The process is gated by UV illumination.

Execution Steps

-

Contact: Apply Ti/Au ohmic contact to the sample edge to serve as the electrical connection.

-

Mounting: Mount sample on a Teflon holder; ensure the contact is isolated from the electrolyte (use epoxy if necessary) to prevent etching the metal.

-

Etching:

Protocol C: Defect Characterization (Etch Pits)

Purpose: To reveal dislocation density (EPD) without TEM. Principle: Strained bonds at dislocation cores etch faster than the bulk crystal, creating visible pits.

-

Etchant: Molten KOH (Potassium Hydroxide).

-

Temperature:

(Requires Nickel crucible). -

Duration: 5 - 10 minutes.

-

Observation:

-

Threading Dislocations: Appear as hexagonal or diamond-shaped pits.

-

Micro-pipes: Large, deep pits.

-

Use Nomarski (DIC) microscopy for high-contrast imaging.

-

Note: Hot

References

-

Oshima, T., et al. "Wet Etching of

Substrates."[5] Japanese Journal of Applied Physics, vol. 48, no. 4, 2009. -

Oh, S., et al. "Wet Chemical Etching of

Using Hot Phosphoric Acid." ECS Journal of Solid State Science and Technology, vol. 6, no. 2, 2017. -

Jang, S., et al.

." Journal of Alloys and Compounds, vol. 731, 2018.[1] -

Alhalaili, B., et al. "Photo-electrochemical etching of

." Applied Physics Letters, 2021.

Sources

Applications of gallium oxide in transparent conductive oxides

Advanced Protocol: Engineering Sn-Doped -Ga O as a Deep-UV Transparent Conductive Oxide

Executive Summary & Core Directive

The Challenge: Conventional Transparent Conductive Oxides (TCOs) like Indium Tin Oxide (ITO) fail in the deep-ultraviolet (DUV) spectrum (

The Solution: Gallium Oxide (

Scope: This guide details the fabrication of Sn-doped

Material Physics: The Mechanism of UV Transparency

To utilize Ga

Bandgap Engineering

-

ITO Limitation: ITO has a bandgap of ~3.6 eV. It absorbs photons with energy

eV ( -

Ga

O -

Doping Mechanism: We substitute Ga

sites with Sn-

Reaction:

-

Constraint: High doping levels (

) can cause optical absorption tails; precise control is vital.

-

Visualization: Band Structure & Transparency Logic

Figure 1: Comparative optical transmission logic. Unlike ITO, Ga

Protocol: Fabrication of Sn-Doped Ga O Thin Films

Methodology: RF Magnetron Sputtering (Co-sputtering or Doped Target).

Objective: Achieve resistivity

Equipment & Reagents[2]

-

System: RF Magnetron Sputtering Unit (Base pressure

Torr). -

Targets:

-

Target A: Pure

-Ga -

Target B: SnO

(99.99%) - Alternatively, use a pre-sintered Ga

-

-

Substrates: c-plane Sapphire (Al

O -

Gases: High-purity Argon (Ar), Nitrogen (N

) for annealing.

Step-by-Step Fabrication Workflow

Phase 1: Substrate Preparation (Critical for Adhesion)

-

Ultrasonic Clean: Sequential bath in Acetone

Ethanol -

Drying: Blow dry with N

gun. -

Dehydration Bake: Bake substrate at 150°C for 15 mins to remove surface moisture.

Phase 2: Deposition (Sputtering)[1]

-

Chamber Prep: Pump down to

Torr. -

Sputtering Atmosphere: Introduce Ar gas.[1]

-

Power Settings (Co-Sputtering approach):

-

Ga

O -

SnO

Target: 10-30 W DC (Varying this controls doping concentration).

-

-

Deposition: Sputter for 60 mins at Room Temperature (RT).

-

Note: RT deposition results in amorphous films. This is intentional; we crystallize later to control grain size.

-

Phase 3: Activation Annealing (The "Secret Sauce")

As-deposited films are often insulating and amorphous. Conductivity is activated via thermal annealing.

-

Environment: Tube furnace, flowing N

atmosphere (inert).-

Why N

? Oxygen annealing can fill oxygen vacancies (

-

-

Profile: Ramp 10°C/min to 900°C .

-

Dwell: Hold for 60 minutes.

-

Cooling: Natural cooling to RT.

Experimental Workflow Diagram

Figure 2: Fabrication workflow from substrate cleaning to validation. The annealing step is the critical control point for conductivity.

Characterization & Validation Standards

A self-validating protocol requires specific metrics to confirm success.

Structural Validation (XRD)[2]

-

Expectation: Sharp peaks at

, -

Failure Mode: Broad "hump" between 20-40°

indicates incomplete crystallization (anneal temperature too low).

Electrical Validation (Hall Effect)

-

Target Metrics (Optimized Sn-doped film):

-

Carrier Concentration (

): -

Mobility (

): -

Resistivity (

):

-

-

Troubleshooting: If

is high (

Optical Validation (UV-Vis)

-

Metric: Transmittance at 280 nm (Solar-blind region).

-

Standard:

transmittance. -

Comparison: A standard ITO film will show

transmittance at 280 nm.

| Property | Standard ITO | Sn-Doped | Implication |

| Bandgap | ~3.6 eV | ~4.9 eV | Ga |

| UV Transmittance (254 nm) | Opaque (<5%) | Transparent (>70%) | Enables solar-blind detectors. |

| Conductivity Type | n-type | n-type | Compatible with standard n-contacts. |

| Thermal Stability | Degrades >300°C | Stable >900°C | Suitable for harsh environments. |

Application Case Study: Solar-Blind MSM Photodetector

Context: Drug development facilities and chemical plants often require "Solar-Blind" flame detectors (detecting UV from flames without sunlight interference).

Device Fabrication:

-

Layer: Deposit 300 nm Sn-doped Ga

O -

Electrodes: Deposit Interdigitated Electrodes (IDT) using Ti/Au (20nm/80nm) via lift-off photolithography.

-

Testing:

-

Illuminate with 254 nm UV lamp.

-

Measure Photo-to-Dark Current Ratio (PDCR).

-

Success Criteria: PDCR

(3 orders of magnitude rise in current under UV).

-

References

-

Li, L. J., et al. (2023). "Preparation of Sn-doped Ga2O3 thin films and their solar-blind photoelectric detection performance." Journal of Semiconductors. Link

-

Mishra, S., et al. (2021). "Transparent Conducting Gallium-Doped Zinc Oxide Thin Films on Glass Substrate for Optoelectronic Device Applications."[1] Engineered Science. Link

-

Peelaers, H., & Van de Walle, C. G. (2017). "Controlling n-type conductivity of

-Ga2O3 by Nb doping." Applied Physics Letters. Link -

Xu, Y., et al. (2024). "High conductivity of n-type

-Ga2O3(010) thin films achieved through Si doping by mist chemical vapor deposition." Applied Physics Letters. Link -

Chen, X., et al. (2018). "An Overview of the Ultrawide Bandgap Ga2O3 Semiconductor-Based Schottky Barrier Diode for Power Electronics Application." Nanoscale Research Letters. Link

Pulsed laser deposition of nanostructured gallium oxide

Application Note: Precision Engineering of Nanostructured via Pulsed Laser Deposition

Executive Summary

Gallium Oxide (

This guide details the protocol for fabricating nanostructured

Part 1: Physics of the Plume & Nucleation Dynamics

The Stoichiometry Challenge

In PLD, the ablation of a ceramic

-

The Critical Variable:

is highly volatile. If the substrate temperature ( -

Kinetic Energy: The kinetic energy of adatoms determines whether they settle as a smooth film (Step-flow growth) or cluster into nanostructures (Island growth).

Growth Regimes

To achieve nanostructures, we manipulate the Mean Free Path of the plume species.

-

Low Pressure (<

Pa): High kinetic energy, ballistic transport. Result: Dense, strained thin films. -

Intermediate Pressure (

- 10 Pa): Collisional cooling occurs. Adatoms arrive with lower energy, promoting island nucleation (Nanodots) or catalyst-assisted wire growth.

Figure 1: The thermodynamic pathway from laser ablation to specific nanostructure morphologies. Control of collisional cooling via background pressure is the primary switch between film and nanostructure growth.

Part 2: Protocol - Nanostructure Fabrication

Experimental Setup & Parameters

This protocol utilizes a standard PLD chamber with a KrF excimer laser.[1]

Table 1: Optimized Growth Parameters for

| Parameter | Thin Film (Reference) | Nanowires (VLS Mode) | Nanodots (Self-Assembly) |

| Substrate | Sapphire (0001) | Sapphire (0001) + Au | Sapphire (0001) |

| Target | Sintered | Sintered | Sintered |

| Laser Fluence | 1.5 - 2.0 J/cm² | 2.5 - 3.0 J/cm² | 2.0 - 2.5 J/cm² |

| Repetition Rate | 10 Hz | 10 Hz | 5 Hz |

| Substrate Temp | 600 - 700°C | 750 - 850°C | 700 - 800°C |

| Oxygen Pressure | 1 - 10 Pa | 0.1 - 1 Pa | |

| Growth Time | 30-60 min | 30-60 min | 15-20 min |

| Catalyst | None | Au (~2nm layer) | None |

Step-by-Step Fabrication Workflow

Phase A: Substrate Preparation (Critical for Nucleation)

-

Chemical Cleaning: Ultrasonicate Sapphire substrates in Acetone (10 min)

Isopropanol (10 min) -

Thermal Annealing: Anneal substrates in air at 1000°C for 1 hour. This creates atomic terraces (step edges) which serve as nucleation sites.

-

Catalyst Deposition (For Nanowires ONLY):

-

Deposit a 1-3 nm ultra-thin layer of Gold (Au) via sputtering or thermal evaporation.

-

Note: The thickness of this Au layer directly dictates the diameter of the resulting nanowires via the Vapor-Liquid-Solid (VLS) mechanism.[2]

-

Phase B: PLD Growth Process

-

Base Pressure: Pump chamber to

Pa to remove water vapor and contaminants. -

Target Pre-Ablation: Shield the substrate and ablate the target (5 Hz, 2000 pulses) to remove surface stoichiometry deviations.

-

Temperature Ramp: Heat substrate to 800°C (for Nanowires).

-

Observation: At this temp, the Au film breaks into discrete nanodroplets.

-

-

Deposition:

-

Cool Down: Cool at

C/min in 2000 Pa-

Why? High oxygen pressure during cooling prevents the formation of oxygen vacancies (

), which are responsible for unwanted blue conductivity.

-

Figure 2: Process decision tree for selecting Ga2O3 morphology based on catalyst presence and thermal energy.

Part 3: Characterization & Validation

To validate the protocol, the following metrics must be met:

-

Morphology (SEM/AFM):

-

Nanowires: Should exhibit lengths >1

m and diameters matching the initial Au droplet size (~50-100 nm). -

Tip Confirmation: Bright contrast at the wire tip in SEM indicates the Au catalyst particle, confirming VLS growth.

-

-

Crystallinity (XRD):

-

-phase is confirmed by peaks at

-

Absence of

-phase (corundum) peaks unless specifically targeting that polymorph at lower temperatures.

-

-phase is confirmed by peaks at

-

Optical Properties (PL Spectroscopy):

-

Excitation at 250 nm should yield UV emission (~360 nm).

-

Quality Check: A strong Blue emission (~450 nm) indicates high Oxygen Vacancy (

) density. If blue emission dominates, the

-

Part 4: Applications in Bio-Electronics

While

VOC Sensing for Diagnostics

Nanowires fabricated via this protocol possess an extremely high surface-to-volume ratio.

-

Mechanism: Oxygen species (

) adsorb onto the nanowire surface, depleting electrons and increasing resistance. -

Detection: When reducing gases (e.g., Acetone - a biomarker for diabetes) are present, they react with adsorbed oxygen, releasing electrons back into the conduction band.

-

Performance: PLD-grown

nanowires have demonstrated detection limits in the ppb (parts-per-billion) range, making them suitable for non-invasive breath analysis devices.

Solar-Blind Photodetectors

The material is naturally "solar-blind" (ignores visible light) but highly sensitive to Deep UV (250-280 nm). This allows for noise-free fluorescence detection in biological assays without the need for expensive optical filters.

References

-

Review of Epitaxial Growth

-

PLD Growth Parameters & Phase Control

-

Nanowire Synthesis (VLS Mechanism)

-

Sensing Applications

Sources

- 1. cpb.iphy.ac.cn [cpb.iphy.ac.cn]

- 2. Growth of Gallium Oxide Nanowires by Pulsed Laser Deposition - Journal of Crystallization Process and Technology - SCIRP [scirp.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. OPG [opg.optica.org]

- 7. researchgate.net [researchgate.net]

- 8. Epitaxial Growth of Ga2O3: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Issues with iridium crucible oxidation during Ga2O3 growth

Technical Support Center: Mitigating Iridium Crucible Oxidation in Melt-Grown Ga O

Senior Application Scientist: Dr. A. Vance System Status: Operational Topic: Thermodynamics & Kinetics of Iridium-Gallium Oxide Interactions

Introduction: The Thermodynamic Dilemma

Welcome to the technical support hub for bulk Gallium Oxide (Ga

To stabilize the Ga

This guide provides field-proven protocols to balance these opposing thermodynamic forces, minimizing crucible wear while eliminating iridium inclusions ("sparkles") in your crystals.

Module 1: Troubleshooting & FAQs

Issue 1: Metallic Inclusions ("Sparkles") in the Crystal

User Question: My as-grown crystal has visible, glitter-like particles embedded in the lattice. They scatter light and degrade electrical performance. What are they, and how do I stop them?

Scientist Diagnosis:

These are Iridium Inclusions . They occur via a gas-phase transport mechanism. At high temperatures (

Corrective Action:

-

Switch to CO

Buffering: Pure O -

Adjust Gas Flow Dynamics: High gas flow rates can strip the boundary layer near the crucible wall, accelerating oxidation. However, stagnant flow allows IrO

vapors to settle on the melt. You need a "sweeping" flow that moves vapors away from the melt surface/crystal interface.

Issue 2: Crystal Opaque/Bubbles (Melt Decomposition)

User Question: I reduced the oxygen concentration to save the crucible, but now my crystal is milky/opaque and contains voids. What happened?

Scientist Diagnosis:

You have crossed the Decomposition Threshold . By starving the environment of oxygen to protect the iridium, you allowed the Ga

Corrective Action:

-

Determine the

Floor: For -

Implement Dynamic Atmosphere Control: Do not use a static setpoint.

Issue 3: Electrical Compensation (Deep Donors)

User Question: My crystal is clear, but the carrier concentration is lower than expected, and I see deep-level defects in DLTS. Is this related to the crucible?

Scientist Diagnosis:

Yes. Even without visible inclusions, iridium dissolves atomically into the melt. Iridium incorporates into the Ga

Corrective Action:

-

Thermodynamic Suppression: The solubility of Ir in the melt is a function of the oxygen activity. Using a CO

-rich atmosphere rather than pure O

Module 2: Visualizing the Mechanism

Understanding the transport path is critical for mitigation. The diagram below illustrates the "Vicious Cycle" of iridium transport.

Caption: Figure 1: The mechanism of Iridium transport from crucible wall to crystal via volatile oxide formation.

Module 3: Experimental Protocol

Protocol: Dynamic Atmosphere Tuning with CO

Objective: Minimize Ir oxidation while maintaining crystal stoichiometry.

Reagents & Equipment:

-

High-purity CO

gas (99.999%). -

High-purity Ar gas.

-

Mass Flow Controllers (MFCs).

-

Zirconia Oxygen Sensor (for exhaust monitoring).

Step-by-Step Methodology:

-

Furnace Preparation:

-

Ensure the Iridium crucible is clean. Note: Pre-oxidized crucibles (black surface) can actually offer a temporary passivation layer, but loose scale must be removed.

-

Crucial: Verify the insulation stack. Zirconia insulation contacting the Ir crucible directly can cause eutectic melting or contamination. Use a spacer or ensure high-purity packing.

-

-

Ramp-Up (Room Temp to 1000°C):

-

Gas: 100% Argon.

-

Reason: Oxidation of Ir is negligible below 1000°C. Save your crucible.

-

-

Pre-Melting (1000°C to 1700°C):

-

Gas: Introduce CO

. Mixture: Ar + 10-20% CO -

Reason: As T approaches the melting point, Ga

O

-

-

Melting & Growth (1820°C):

-

Gas: Maintain Ar + CO

(Optimize between 20-50% CO -

Flow Rate: Set total flow to induce a laminar stream across the melt surface toward the exhaust.

-

Validation: Monitor the exhaust lines. If you see heavy yellow/white powder (Ga

O -

Target: A thin, transparent film on the viewports is normal; heavy deposits are not.

-

-

Cool Down:

-

Gas: Switch back to 100% Ar once T < 1200°C to prevent oxidation during the slow cool.

-

Module 4: Comparative Data

Table 1: Impact of Atmosphere on Crystal Quality and Crucible Wear

| Atmosphere Composition | Crucible Weight Loss (Rate) | Crystal Appearance | Electrical Defects (Ir) |

| 100% Ar | Negligible | Opaque / Black / Bubbles | Low Ir / High Oxygen Vacancies |

| Ar + 1-5% O | High (>0.5 g/run ) | Transparent | High (Visible Inclusions) |

| Ar + 20% CO | Low (<0.1 g/run ) | Transparent | Low (No Inclusions) |

| Ar + 50% CO | Moderate | Transparent | Low |

Module 5: Decision Logic

Use this flowchart to diagnose your specific growth run issues.

Caption: Figure 2: Troubleshooting decision tree for Ga

References

-

Galazka, Z. et al. (2010). "Czochralski growth and characterization of β-Ga2O3 single crystals." ResearchGate.[2][3][5][6] Available at: [Link]

-

Galazka, Z. et al. (2022). "Growth of bulk β-Ga2O3 single crystals by the Czochralski method." AIP Publishing. Available at: [Link]

-

Skachkov, D. et al. (2023). "Ir impurities in α- and β-Ga2O3 and their detrimental effect on p-type conductivity." NIH / PubMed Central. Available at: [Link]

-

Bhandari, S. et al. (2011). "Ir 4+ ions in β-Ga 2 O 3 crystals: An unintentional deep donor." ResearchGate.[2][3][5][6] Available at: [Link]

-

Hoshikawa, K. et al. (2024). "Growth of bulk β-Ga2O3 crystals from melt without precious-metal crucible by pulling from a cold container." PubMed Central. Available at: [Link]

Sources

- 1. Growth of bulk β-Ga2O3 crystals from melt without precious-metal crucible by pulling from a cold container - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ir impurities in α- and β-Ga2O3 and their detrimental effect on p-type conductivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Minimizing cleavage plane fractures in β-Ga2O3 substrates

Technical Support Center:

Introduction: Mastering the Monoclinic Challenge

Welcome. You are likely here because you have experienced the "catastrophic peel"—where a valuable Beta-Gallium Oxide (

As a Senior Application Scientist, I often see researchers treat

This guide is not a generic manual; it is a causality-driven troubleshooting system designed to prevent cleavage plane propagation.

Module 1: The Mechanics of Failure

Q: Why does my wafer flake off in sheets even with gentle handling?

A: You are likely triggering the primary cleavage plane.

In the monoclinic structure of

-

Primary Cleavage Plane (100): This is the "Achilles' heel." The bonding between these planes is weak (Van der Waals-like), making it exceptionally prone to delamination.

-

Secondary Cleavage Plane (001): Stronger than (100) but still a failure point.